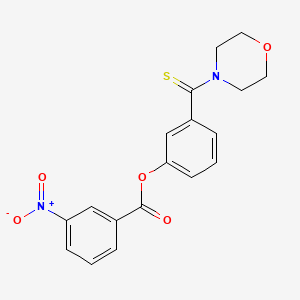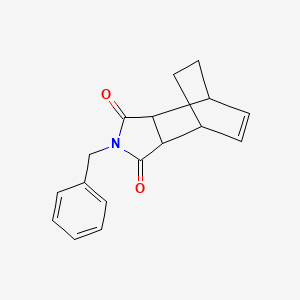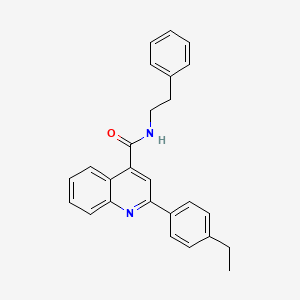
3-(Morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves multiple steps, starting with the preparation of the morpholine-4-carbothioyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base such as triethylamine to form the final product. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the nitrobenzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-AMINOBENZOATE.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENOL and 3-NITROBENZOIC ACID.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique reactivity makes it suitable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-CHLORO-3-NITROBENZOATE
- 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
Uniqueness
What sets 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE apart from similar compounds is its unique combination of functional groups. The presence of both a nitro group and a morpholine ring allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H16N2O5S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[3-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O5S/c21-18(14-4-1-5-15(11-14)20(22)23)25-16-6-2-3-13(12-16)17(26)19-7-9-24-10-8-19/h1-6,11-12H,7-10H2 |
Clé InChI |
QZIWAMKUNUXLPB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662017.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B11662026.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11662028.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11662032.png)
![7-(4-Benzyloxy-phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11662036.png)
![Methyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662038.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662046.png)
![N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662056.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)

![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)
